molecular formula C10H21N3O2 B13431244 (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

Katalognummer: B13431244
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: SVGQODIKGDXFMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

The synthesis of (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Ethoxymethyl Group: The piperidine ring is then functionalized with an ethoxymethyl group using reagents such as ethyl iodide in the presence of a base.

    Introduction of N’-hydroxyacetimidamide Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

(Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:

    (Z)-2-(4-(methoxymethyl)piperidin-1-yl)-N’-hydroxyacetimidamide: This compound features a methoxymethyl group instead of an ethoxymethyl group, which may result in different chemical and biological properties.

    (Z)-2-(4-(ethoxymethyl)piperidin-1-yl)-N’-hydroxypropionamide: This analog has a propionamide moiety instead of an acetimidamide moiety, potentially altering its reactivity and applications.

Eigenschaften

Molekularformel

C10H21N3O2

Molekulargewicht

215.29 g/mol

IUPAC-Name

2-[4-(ethoxymethyl)piperidin-1-yl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H21N3O2/c1-2-15-8-9-3-5-13(6-4-9)7-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

InChI-Schlüssel

SVGQODIKGDXFMK-UHFFFAOYSA-N

Isomerische SMILES

CCOCC1CCN(CC1)C/C(=N/O)/N

Kanonische SMILES

CCOCC1CCN(CC1)CC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.